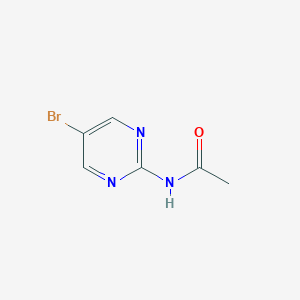

N-(5-Bromopyrimidin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFUSWVVQGECDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626695 | |

| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-15-8 | |

| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-(5-Bromopyrimidin-2-yl)acetamide

CAS Number: 180530-15-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopyrimidin-2-yl)acetamide is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a bromine atom and an acetamide group on the pyrimidine ring offers versatile handles for further chemical modification, making it a valuable building block in medicinal chemistry and synthetic organic chemistry. Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research and development, influencing factors such as reaction kinetics, solubility, formulation, and potential biological interactions.

This technical guide provides a consolidated overview of the known physicochemical properties of this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical and identifying properties for this compound. Currently, extensive experimental data such as melting point, boiling point, and pKa are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 180530-15-8 | [1][2][3] |

| Molecular Formula | C₆H₆BrN₃O | [1][2][4] |

| Molecular Weight | 216.04 g/mol | [2] |

| Synonyms | N-(5-bromo-2-pyrimidinyl)acetamide | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [4] |

| InChI Key | LKFUSWVVQGECDI-UHFFFAOYSA-N | [4] |

| SMILES | CC(NC1=NC=C(Br)C=N1) | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not extensively documented, standard methodologies for analogous small molecules are applicable. The following sections describe generalized protocols relevant to this compound.

Synthesis and Purification

The synthesis of N-acylaminopyrimidines typically involves the N-acylation of the corresponding aminopyrimidine. For this compound, a plausible route is the reaction of 2-amino-5-bromopyrimidine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base.

General Protocol for N-acylation:

-

Reaction Setup: Dissolve 2-amino-5-bromopyrimidine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Addition of Reagents: Add a base (e.g., triethylamine, pyridine) to the solution. Slowly add the acetylating agent (e.g., acetic anhydride) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure this compound.[5]

Structural and Purity Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.

Melting Point Determination

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a related compound, colorless blocks were grown from a dichloromethane solution by slow evaporation for analysis.[6]

Solubility Assessment

A systematic approach is required to determine the solubility profile, which is critical for applications in biological assays.[7]

Protocol: pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 4.0 to 8.0).[7]

-

Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.22 µm filter).[7]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Plot the determined solubility against the pH of the buffer to identify solubility trends.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and physicochemical characterization.

Conclusion

This compound (CAS 180530-15-8) is a chemical intermediate with clear potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are sparse in the current literature, this guide provides the foundational information available from chemical suppliers and outlines the standard, validated experimental protocols necessary for its thorough characterization. The provided workflows and methodologies offer a practical framework for researchers to generate the detailed data required for advancing its application in drug discovery and other scientific endeavors.

References

- 1. This compound | 180530-15-8 [sigmaaldrich.com]

- 2. 180530-15-8|this compound|BLD Pharm [bldpharm.com]

- 3. eMolecules this compound | 180530-15-8 | MFCD12546524 | Fisher Scientific [fishersci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(5-Bromopyrimidin-2-yl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a logical workflow for the spectroscopic analysis process. The data presented herein are predicted based on the analysis of analogous chemical structures and established spectroscopic principles.

Predicted Spectroscopic Data

The molecular formula for this compound is C₆H₆BrN₃O, with a molecular weight of 216.04 g/mol .[1] Spectroscopic analysis is essential for the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR data for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (Amide) |

| ~8.8 | Singlet | 2H | H -4, H -6 (Pyrimidine) |

| ~2.2 | Singlet | 3H | CH ₃ (Acetyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C =O (Amide) |

| ~160 | C -2 (Pyrimidine, C-NH) |

| ~158 | C -4, C -6 (Pyrimidine) |

| ~115 | C -5 (Pyrimidine, C-Br) |

| ~24 | C H₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3270 | Medium-Strong | N-H Stretch (Amide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580, ~1550 | Medium-Strong | C=N and C=C Stretch (Pyrimidine Ring) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1050 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Ion | Description |

| 215/217 | [C₆H₆BrN₃O]⁺ | Molecular Ion (M⁺) with characteristic bromine isotope pattern |

| 173/175 | [M - CH₂=C=O]⁺ | Loss of ketene from the molecular ion |

| 135 | [M - Br]⁺ | Loss of a bromine radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatograph (GC-MS) or using a direct insertion probe with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is volatilized and separated before entering the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of N-(5-Bromopyrimidin-2-yl)acetamide, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatization continues to be a fertile area for identifying new drug candidates.

Core Compound Properties

This compound is a substituted pyrimidine derivative. The presence of a bromine atom at the 5-position and an acetamide group at the 2-position of the pyrimidine ring provides opportunities for further chemical modification and structure-activity relationship (SAR) studies.

| Property | Value | Reference |

| Molecular Formula | C6H6BrN3O | [1][2] |

| Molecular Weight | 216.04 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 180530-15-8 | [1][2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of a related brominated acetylpyridine derivative and is presented as a general guideline.

Materials:

-

2-Amino-5-bromopyrimidine

-

Acetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Water (for workup)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane or other suitable non-polar solvent for precipitation/crystallization

Experimental Protocol:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromopyrimidine (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane.

-

Addition of Acetylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Activity

The this compound scaffold is of significant interest in drug discovery due to the established biological activities of related pyrimidine and acetamide derivatives. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, the following sections outline potential areas of application based on analogous structures.

Anticancer Activity

Aminopyrimidine derivatives are known to function as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that control cell growth and proliferation. Their dysregulation is a common feature in many cancers. The pyrimidine core can act as a bioisostere for the purine ring of ATP, competitively inhibiting the ATP-binding site of various kinases. This inhibition can block downstream signaling pathways, leading to the suppression of tumor growth.

Antimicrobial Activity

Acetamide derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of a brominated pyrimidine moiety could enhance this activity. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria and fungi.

Logical Workflow for Drug Discovery

The discovery and development of novel therapeutics based on the this compound scaffold would typically follow a structured workflow. This process begins with the synthesis and characterization of a library of related compounds and progresses through various stages of biological screening.

Caption: A generalized workflow for the synthesis, screening, and development of novel drug candidates based on the this compound scaffold.

Potential Signaling Pathway Modulation

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a likely mechanism of action for derivatives of this compound in an oncology context would be the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: A hypothetical signaling pathway demonstrating how a derivative of this compound might act as a kinase inhibitor (e.g., targeting RAF) to block downstream cell proliferation signals.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the broader class of pyrimidine and acetamide derivatives has demonstrated significant potential in oncology and infectious diseases. Further research, including the synthesis of a diverse library of analogues and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this compound scaffold. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Solubility profile of N-(5-Bromopyrimidin-2-yl)acetamide in common lab solvents

Solubility Profile of N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of quantitative solubility data in public literature, this document focuses on a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it offers detailed experimental protocols for the systematic determination of its equilibrium solubility, empowering researchers to generate precise and reproducible data critical for drug discovery and development.

Introduction

This compound (CAS No: 180530-15-8) is a heterocyclic organic compound with a molecular formula of C₆H₆BrN₃O and a molecular weight of approximately 216.04 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and an acetamide group, suggests its potential utility as a building block in medicinal chemistry. Understanding the solubility of this compound in common laboratory solvents is a fundamental prerequisite for its application in synthesis, purification, formulation, and various biological assays.

Predicted Qualitative Solubility Profile

The qualitative solubility of this compound in a range of common laboratory solvents can be predicted based on the principle of "like dissolves like".[2] The molecule possesses both polar and non-polar characteristics:

-

Polar features: The pyrimidine ring with its nitrogen atoms, the amide group capable of acting as a hydrogen bond donor and acceptor, and the electronegative bromine atom contribute to the molecule's polarity.

-

Non-polar features: The aromatic pyrimidine ring also contributes some non-polar character.

This duality suggests that the compound will exhibit varying degrees of solubility in solvents of different polarities. The predicted solubility profile is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with water, but the overall aromatic and halogenated structure is expected to limit high aqueous solubility. |

| Methanol | Polar Protic | Soluble | As a polar protic solvent, methanol can effectively engage in hydrogen bonding with the acetamide group and the pyrimidine nitrogens. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for favorable dipole-dipole interactions with the solute. |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | DCM is a versatile solvent for a wide array of organic compounds and is expected to solubilize this compound through dipole-dipole and London dispersion forces. |

| Ethyl Acetate | Moderately Polar | Soluble | The ester functionality provides polarity, while the ethyl and acetyl groups offer non-polar characteristics, making it a suitable solvent for compounds with mixed polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent, highly effective at dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating a broad spectrum of organic molecules. |

| Hexane | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. |

| Toluene | Non-polar Aromatic | Slightly Soluble | The aromatic nature of toluene might offer some favorable π-π stacking interactions with the pyrimidine ring, but its non-polar character will likely result in low solubility. |

Disclaimer: The information presented in this table is a prediction based on the chemical structure and established principles of solubility. Experimental verification is required to determine the actual quantitative solubility.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is achieved, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (high purity, analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, visually confirming a saturated solution. A starting amount of 5-10 mg is typically adequate.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.[5]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

3.3.1. UV-Vis Spectroscopy

-

Principle: This method relies on the absorption of ultraviolet or visible light by the analyte, as described by the Beer-Lambert law.[6]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[7]

-

3.3.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] It offers higher specificity and sensitivity compared to UV-Vis spectroscopy.

-

Procedure:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.[9]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Relationship Between Molecular Structure and Predicted Solubility

Caption: Logical relationship between molecular features and predicted solubility in different solvents.

References

- 1. 180530-15-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. rootspress.org [rootspress.org]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmaguru.co [pharmaguru.co]

The Predicted Mechanism of Action for N-(5-Bromopyrimidin-2-yl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

N-(5-Bromopyrimidin-2-yl)acetamide and its derivatives represent a promising scaffold in medicinal chemistry, with a predicted mechanism of action centered on the inhibition of protein kinases. Drawing from the well-established precedent of the broader aminopyrimidine class of compounds, this technical guide posits that these derivatives are likely to function as competitive inhibitors of the ATP-binding site of key kinases, particularly those within the mitogen-activated protein kinase (MAPK) signaling cascade, such as B-Raf. This guide provides a comprehensive overview of the predicted mechanism, supported by representative quantitative data from analogous compounds, detailed experimental protocols for mechanism validation, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Predicted Mechanism of Action: Kinase Inhibition

The core structure of this compound features a 2-aminopyrimidine moiety, a well-recognized pharmacophore in the development of kinase inhibitors.[1] The nitrogen atoms within the pyrimidine ring are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition.[1] This mode of action mimics the binding of the natural substrate, adenosine triphosphate (ATP), thereby blocking the downstream phosphorylation cascade that is often dysregulated in diseases such as cancer.

The primary predicted target for derivatives of this scaffold is the B-Raf kinase, a serine/threonine-protein kinase that is a crucial component of the RAS/RAF/MEK/ERK signaling pathway.[2] Mutations in the B-Raf gene, most notably the V600E mutation, lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[2] By inhibiting B-Raf, this compound derivatives are predicted to suppress this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.

Data Presentation: Bioactivity of Representative Kinase Inhibitors

While specific bioactivity data for this compound derivatives are not extensively available in the public domain, the following tables present quantitative data for analogous aminopyrimidine-based and other B-Raf inhibitors to illustrate the expected potency and cellular effects. This data serves as a predictive benchmark for the potential efficacy of the title compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative B-Raf Inhibitors

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| Vemurafenib | B-Raf (V600E) | 31 | Enzymatic Assay |

| Dabrafenib | B-Raf (V600E) | 0.8 | Enzymatic Assay |

| Encorafenib | B-Raf (V600E) | 0.35 | Enzymatic Assay |

| Representative Pyrimidine Derivative 1 | B-Raf (WT) | 19.7 | Enzymatic Assay |

| Representative Pyrimidine Derivative 2 | c-Raf | 17.5 | Enzymatic Assay |

Note: Data is representative of known B-Raf inhibitors and serves as a predictive example.[3][4]

Table 2: Cellular Activity of Representative B-Raf Inhibitors

| Compound | Cell Line | Mutation | GI50 (nM) | Assay Type |

| Vemurafenib | A375 (Melanoma) | B-Raf V600E | 100 | Cell Proliferation (MTT) |

| Dabrafenib | SK-MEL-28 (Melanoma) | B-Raf V600E | 5 | Cell Proliferation (MTT) |

| Encorafenib | HT-29 (Colon) | B-Raf V600E | 4 | Cell Proliferation (MTT) |

| Representative Pyrimidine Derivative | SK-Mel-2 (Melanoma) | NRAS Q61R | 400 | p-ERK Inhibition |

Note: Data is representative of known B-Raf inhibitors and serves as a predictive example.[3]

Predicted Signaling Pathway and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the predicted signaling pathway, a proposed experimental workflow for mechanism elucidation, and the logical structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Brominated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of brominated pyrimidines, crucial intermediates in the development of a wide range of biologically active compounds. The electron-deficient nature of the pyrimidine ring presents unique challenges for direct electrophilic substitution, making the choice of synthetic strategy paramount. This document details various approaches, from classical direct bromination to more nuanced methods involving functional group manipulation, providing detailed experimental protocols and quantitative data to aid in reaction planning and optimization.

Direct Electrophilic Bromination of the Pyrimidine Ring

Direct bromination is a fundamental approach for introducing a bromine atom onto the pyrimidine ring. Due to the ring's electron-deficient character, electrophilic attack is most favorable at the C-5 position, which is the least electron-deficient.[1] The reactivity of the pyrimidine substrate is a critical factor, with electron-donating groups significantly facilitating the reaction.

Bromination with Molecular Bromine (Br₂)

A long-standing method for the synthesis of 5-bromopyrimidines involves the use of liquid bromine.[1] This approach can necessitate elevated temperatures and is often performed on the pyrimidine hydrogen halide salt to enhance reactivity.[1][2]

Table 1: Reaction Conditions for Direct Bromination with Br₂

| Substrate | Brominating Agent | Solvent/Additive | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125–135 | 2–6 | 5-Bromopyrimidine | Good[1] |

| Pyrimidine | Bromine (Br₂) | Deionized Water | <50°C to RT | 1 | 5-Bromopyrimidine | 96[3] |

Experimental Protocol: Synthesis of 5-Bromopyrimidine via Direct Bromination [1]

-

Materials: Pyrimidine hydrochloride, Nitrobenzene, Bromine (Br₂), Reaction vessel with heating mantle, stirrer, condenser, and addition funnel.

-

Procedure:

-

Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

-

Heat the mixture to a temperature range of 125°C to 135°C with continuous stirring.

-

Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.

-

Maintain the reaction mixture at the specified temperature for an additional 2 to 6 hours to ensure completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Proceed with appropriate workup and purification steps to isolate the 5-bromopyrimidine product.

-

Caption: Workflow for direct bromination of pyrimidine hydrochloride with Br₂.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) offers a milder and often more selective alternative to molecular bromine for the bromination of pyrimidines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[1][4]

Table 2: Conditions for Bromination with NBS

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Uracil derivatives | NBS | DMF | Not specified | Not specified | 5-Bromouracil derivatives | Not specified[4] |

| Cytidine derivatives | NBS | DMF | Not specified | Not specified | 5-Bromocytidine derivatives | Not specified[4] |

| Substituted Pyrimidine | NBS | Acetonitrile | 0 | 0.5 | Brominated Pyrimidine | Not specified[1] |

Experimental Protocol: Bromination of a Pyrimidine Derivative with NBS [1]

-

Materials: Substituted pyrimidine (1.0 mmol), N-Bromosuccinimide (NBS) (1.0 mmol), Acetonitrile (5 mL), Dichloromethane, Water, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

-

Procedure:

-

Dissolve the substituted pyrimidine in acetonitrile in a suitable reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.

-

References

Navigating the Stability Landscape of N-(5-Bromopyrimidin-2-yl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for N-(5-Bromopyrimidin-2-yl)acetamide are not extensively available in the public domain. This guide is therefore constructed based on established principles of chemical stability and degradation pathways observed in structurally related compounds, namely N-aryl acetamides, pyrimidine derivatives, and brominated aromatic compounds. The information herein serves as a comprehensive framework for designing and interpreting stability studies for this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This technical guide outlines the probable degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, and provides detailed, generalized experimental protocols for conducting such studies.

Predicted Stability Profile of this compound

The chemical structure of this compound features two key functionalities susceptible to degradation: an acetamide group and a brominated pyrimidine ring. The interplay of these groups will dictate the overall stability of the molecule.

Workflow for Forced Degradation Studies

A logical workflow for investigating the degradation of this compound involves subjecting the compound to a series of stress conditions and analyzing the resulting mixtures to identify and quantify the degradants.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Hydrolytic Degradation

Hydrolysis of the amide bond is a common degradation pathway for acetamide-containing compounds.[3][4] The rate of hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond is expected to hydrolyze to yield 5-bromo-2-aminopyrimidine and acetic acid.

-

Base-Catalyzed Hydrolysis: In basic media, the amide will also hydrolyze to form 5-bromo-2-aminopyrimidine and an acetate salt.[3] The pyrimidine ring itself may also be susceptible to degradation under strong basic conditions at elevated temperatures.[5]

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The N-heterocyclic ring and the acetamide group are potential sites for oxidation.[6][7]

-

N-Oxide Formation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides.

-

Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the pyrimidine ring.

-

Oxidation of the Acetyl Group: While less common, oxidation of the methyl group of the acetamide is a possibility.

Caption: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Brominated aromatic compounds are known to be susceptible to photodegradation.[8][9] The primary photolytic degradation pathway is expected to be the cleavage of the C-Br bond.

-

Dehalogenation: Upon exposure to UV light, the carbon-bromine bond may undergo homolytic cleavage, leading to the formation of N-(pyrimidin-2-yl)acetamide and a bromine radical. This can be a significant degradation pathway.[8]

Caption: Predicted Photolytic Degradation Pathway.

Thermal Degradation

Amide compounds are generally thermally stable, but decomposition can occur at elevated temperatures.[10][11]

-

Dehydration: At high temperatures, amides can undergo dehydration to form nitriles. In this case, it could potentially lead to the formation of a nitrile derivative, although this is less likely under typical pharmaceutical storage conditions.[12]

-

Decomposition: At very high temperatures, the molecule is expected to decompose into smaller fragments, including carbon oxides and nitrogen oxides.[13]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The concentration of the drug substance and the strength of the stress agent should be optimized to achieve 5-20% degradation.[1]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration. Withdraw samples at various time points, neutralize, and dilute for analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration. Withdraw samples at various time points, neutralize, and dilute for analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store the solution at room temperature or slightly elevated temperature, protected from light, for a specified duration. Withdraw samples at various time points and dilute for analysis. |

| Photolytic Degradation | Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a controlled oven for a specified duration. Samples should be taken at various time points and prepared for analysis. |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

| Analytical Technique | Application in Stability Studies |

| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | The primary technique for separating the drug substance from impurities and degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[14] |

| Photodiode Array (PDA) Detector | Used in conjunction with HPLC/UPLC to assess peak purity and to obtain UV spectra of the parent compound and its degradants. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for the identification of degradation products by providing molecular weight and fragmentation information.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated degradation products.[14] |

Conclusion

While specific experimental data on the stability and degradation of this compound is limited, a comprehensive understanding of its potential degradation pathways can be derived from the chemical principles governing its core structures: the acetamide group and the brominated pyrimidine ring. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability studies. The proposed hydrolytic, oxidative, photolytic, and thermal degradation pathways, along with the outlined experimental and analytical protocols, will aid in the development of a stable and safe pharmaceutical product. It is imperative that these predictive pathways are confirmed through rigorous experimental investigation.

References

- 1. biomedres.us [biomedres.us]

- 2. ajrconline.org [ajrconline.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for N-(5-Bromopyrimidin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of N-(5-Bromopyrimidin-2-yl)acetamide. This document serves as a guide for researchers in computational chemistry and drug development, outlining the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. While specific experimental data for this molecule is not publicly available, this guide presents the established computational protocols and expected data formats based on studies of analogous compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of pyrimidine scaffolds in pharmacologically active molecules. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its molecular properties, which can guide synthesis efforts and predict its behavior in biological systems. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties, and spectroscopic signatures.

Methodologies and Computational Protocols

The following section details the typical computational methodologies employed for the quantum chemical analysis of organic molecules like this compound. These protocols are based on widely accepted practices in the field.

2.1. Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such analyses.

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method and Basis Set: The calculation is set up using the B3LYP functional with a 6-311++G(d,p) basis set. This basis set is chosen for its ability to provide accurate results for a wide range of organic molecules.

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. The convergence criteria are typically set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located.

-

Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data and simulated infrared (IR) and Raman spectra.

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic transitions and simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.

Experimental Protocol: UV-Vis Spectrum Simulation

-

Optimized Geometry: The previously optimized ground-state geometry of the molecule is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the geometry optimization.

-

Solvent Effects: To simulate realistic experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The solvent is chosen based on experimental conditions (e.g., ethanol, DMSO).

-

Excitation Analysis: The calculation yields the excitation energies and oscillator strengths for the lowest energy electronic transitions, which are used to generate a simulated UV-Vis spectrum.

Predicted Quantitative Data

The following tables present a hypothetical but plausible summary of the quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.35 |

| C4-C5 | 1.39 | |

| C5-Br | 1.88 | |

| N1-C6 | 1.36 | |

| C7=O8 | 1.23 | |

| N3-C7 | 1.38 | |

| Bond Angles (°) | N1-C2-N3 | 125.0 |

| C4-C5-C6 | 118.5 | |

| C2-N3-C7 | 128.2 | |

| Dihedral Angles (°) | C4-C5-C6-N1 | 0.1 |

| C6-N1-C2-N3 | -0.1 | |

| O8-C7-N3-C2 | 175.4 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 3450 | 50.2 | N-H stretch |

| 2 | 3100 | 15.8 | Aromatic C-H stretch |

| 3 | 1690 | 150.5 | C=O stretch (Amide I) |

| 4 | 1580 | 85.3 | Pyrimidine ring stretch |

| 5 | 1250 | 65.1 | C-N stretch |

| 6 | 680 | 40.7 | C-Br stretch |

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

Table 4: Simulated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 220 | 0.08 | HOMO → LUMO+1 (n → π*) |

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.

Conclusion

This technical guide outlines the standard procedures for conducting quantum chemical calculations on this compound. By employing Density Functional Theory and Time-Dependent DFT, researchers can gain significant insights into the molecule's geometric, vibrational, and electronic properties. The presented methodologies and data tables provide a robust framework for the computational characterization of this and related compounds, which is invaluable for accelerating drug discovery and development processes. The provided workflows and diagrams serve as a clear visual guide for executing and interpreting these complex calculations.

Methodological & Application

Application Notes: Synthesis of N-(5-Bromopyrimidin-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(5-Bromopyrimidin-2-yl)acetamide and its subsequent derivatization through Suzuki-Miyaura cross-coupling. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the bromo-substituent at the C5 position serves as a versatile synthetic handle for introducing molecular diversity. The N-acetamide group modulates the electronic properties of the pyrimidine ring and provides a hydrogen bond donor, which can be crucial for biological activity.

The following protocols detail a high-yield, three-step synthesis route starting from commercially available 2-aminopyrimidine. This includes the bromination of the pyrimidine ring, acetylation of the amino group, and the palladium-catalyzed cross-coupling to generate a library of N-(5-arylpyrimidin-2-yl)acetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

This protocol outlines the selective bromination of 2-aminopyrimidine at the 5-position using N-Bromosuccinimide (NBS).

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Wash the resulting solid residue with deionized water (approx. 40 mL per gram of initial starting material).

-

Collect the white solid product by suction filtration using a Buchner funnel.

-

Dry the product in a vacuum oven to obtain pure 2-amino-5-bromopyrimidine.

Quantitative Data Summary (Protocol 1)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| 2-Aminopyrimidine | 1.0 | 95.10 | Starting material |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | Brominating agent |

| Product | 173.99 | 2-Amino-5-bromopyrimidine | |

| Typical Yield | ~97% [1] |

Protocol 2: Synthesis of this compound (Core Compound)

This protocol describes the acetylation of 2-amino-5-bromopyrimidine using acetic anhydride. This method is adapted from the high-yield acetylation of 2-aminopyridine.[2]

Materials:

-

2-Amino-5-bromopyrimidine

-

Acetic Anhydride ((CH₃CO)₂O)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Place 2-amino-5-bromopyrimidine (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (2.2 eq). The acetic anhydride acts as both the acetylating agent and the solvent.

-

Heat the mixture to reflux (approximately 140°C) and maintain for 1 hour.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with a small amount of cold water and collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any excess acetic acid and anhydride.

-

Dry the product under vacuum to yield this compound.

Quantitative Data Summary (Protocol 2)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| 2-Amino-5-bromopyrimidine | 1.0 | 173.99 | Starting material from Protocol 1 |

| Acetic Anhydride | 2.2 | 102.09 | Acetylating agent and solvent |

| Product | 216.04 | This compound | |

| Expected Yield | >95% (based on analogue) [2] |

Protocol 3: Synthesis of N-(5-Arylpyrimidin-2-yl)acetamide Derivatives via Suzuki-Miyaura Coupling

This general protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[2]

Materials:

-

This compound

-

Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized Water (H₂O)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane and 0.5 mL water for 0.1 g of starting material).

-

Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

-

Heat the reaction mixture to 85-95°C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove insoluble salts.

-

Dilute the filtrate with ethyl acetate (approx. 50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) to obtain the pure N-(5-arylpyrimidin-2-yl)acetamide derivative.

Quantitative Data for Suzuki Coupling Derivatives

The following table summarizes results from the synthesis of analogous compounds, demonstrating the versatility of the Suzuki coupling with various arylboronic acids.[2]

| Arylboronic Acid Derivative | Product Yield |

| 3,5-Dimethylphenyl | Good |

| 4-Methoxyphenyl | Good |

| 4-Methylphenyl | Moderate |

| 3-Nitrophenyl | Moderate |

| 4-Chlorophenyl | Good |

| 4-Fluorophenyl | Good |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound derivatives.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-(5-Bromopyrimidin-2-yl)acetamide in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-(5-Bromopyrimidin-2-yl)acetamide as a versatile synthetic building block in drug discovery and medicinal chemistry. This document outlines its primary applications in palladium-catalyzed cross-coupling reactions and provides detailed, adaptable experimental protocols for the synthesis of key intermediates.

Introduction

This compound is a valuable heterocyclic building block. The presence of a bromine atom on the pyrimidine ring offers a reactive handle for the formation of carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The 2-acetamido group modulates the electronic properties of the pyrimidine ring and provides a hydrogen bond donor, a feature often exploited in the design of kinase inhibitors. This scaffold is particularly relevant for the synthesis of molecules targeting protein kinases, which are crucial in oncology and inflammatory diseases.

Core Applications

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to introduce aryl and heteroaryl (via Suzuki coupling) or amino (via Buchwald-Hartwig amination) substituents at the 5-position of the pyrimidine ring.

Application in Kinase Inhibitor Synthesis

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of kinases.[1] Derivatives synthesized from this compound are designed to target various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. Key kinase targets include Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[2][3]

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and can be used as a starting point for the synthesis of derivatives from this compound.[4][5] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed reaction of this compound with various arylboronic acids to form N-(5-arylpyrimidin-2-yl)acetamides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-arylpyrimidin-2-yl)acetamide.

Quantitative Data (Expected Yields): Based on analogous Suzuki-Miyaura reactions with similar bromo-pyrimidine substrates, yields are expected to be in the moderate to good range.[6][7]

| Arylboronic Acid Partner | Expected Yield Range |

| Phenylboronic acid | 65-80% |

| 4-Methoxyphenylboronic acid | 70-85% |

| 4-Chlorophenylboronic acid | 60-75% |

| 3,5-Dimethylphenylboronic acid | 75-90% |

| Thiophen-2-ylboronic acid | 55-70% |

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between this compound and various aryl or heteroaryl amines.

Materials:

-

This compound

-

Aryl amine (e.g., aniline, substituted anilines) (1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine Ligand (e.g., Xantphos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane or Toluene)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired N-(5-(arylamino)pyrimidin-2-yl)acetamide.

Quantitative Data (Expected Yields): Yields for Buchwald-Hartwig amination can be variable depending on the nucleophilicity and steric hindrance of the amine coupling partner. Based on similar reactions, the following yields can be expected.[4][5]

| Amine Partner | Expected Yield Range |

| Aniline | 60-75% |

| 4-Methoxyaniline | 70-85% |

| 3,5-Dimethylaniline | 65-80% |

| Morpholine | 75-90% |

| Indole | 50-65% |

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic compounds. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable methods for derivatization, enabling the rapid generation of compound libraries for screening in drug discovery programs, particularly for the development of novel kinase inhibitors. Researchers are encouraged to use these notes as a foundation for their synthetic strategies, with the understanding that optimization may be required for specific target molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib - Organic Process Research & Development - Figshare [acs.figshare.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application of N-(5-Bromopyrimidin-2-yl)acetamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromopyrimidin-2-yl)acetamide is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active compounds, making it a valuable scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position provides a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in drug discovery, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors.

Core Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in the development of various therapeutic agents, primarily due to the prevalence of the 2-aminopyrimidine motif as a "hinge-binding" element in numerous kinase inhibitors. This structural feature allows for crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

One of the most prominent applications of this scaffold is in the development of Aurora kinase inhibitors . Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Derivatives of this compound have been explored for their potential to inhibit these kinases, leading to mitotic arrest and apoptosis in cancer cells.

Furthermore, this compound serves as a crucial intermediate in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This highlights the broader utility of this scaffold beyond kinase inhibition.

Quantitative Data Presentation

The following table summarizes the in vitro activity of AMG 900, a potent pan-Aurora kinase inhibitor whose discovery was guided by scaffolds similar to this compound. This data illustrates the therapeutic potential of targeting Aurora kinases with compounds derived from such scaffolds.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |

| AMG 900 | Aurora A | 5 | HCT-116 | Enzyme Activity Assay | [1][2] |

| AMG 900 | Aurora B | 4 | HCT-116 | Enzyme Activity Assay | [1][2] |

| AMG 900 | Aurora C | 1 | - | Enzyme Activity Assay | [2] |

| AMG 900 | HCT-116 (colon) | 0.7 - 5.3 | HCT-116 | Cell Proliferation Assay | [1][3] |

| AMG 900 | NCI-H69 (lung) | 0.049 µM | NCI-H69 | Cell Proliferation Assay | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous N-(4-Bromopyridin-2-yl)acetamide.

Materials:

-

2-Amino-5-bromopyrimidine

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with hexane to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Aurora kinases.

Materials:

-

Recombinant Aurora kinase (A, B, or C)

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer

-

Test compound (e.g., a derivative of this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-